N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
Properties
Molecular Formula |
C12H18N6 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H18N6/c1-9-16-17-11-10(14-6-7-18(9)11)15-12(8-13)4-2-3-5-12/h6-7H,2-5,8,13H2,1H3,(H,14,15) |
InChI Key |
UDYDCYMIHFNEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NC3(CCCC3)CN |
Origin of Product |
United States |
Preparation Methods
a. Hydrazine Substitution and Cyclization
- Starting Material : 2,3-Dichloropyrazine undergoes nucleophilic substitution with hydrazine hydrate to form 3-chloro-2-hydrazinylpyrazine.
- Cyclization : Treatment with triethyl orthoformate or triethoxy methane under reflux conditions yields 3-chloro-triazolo[4,3-a]pyrazine.
b. Functionalization at Position 3
- Methyl Group Introduction : Alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) introduces the 3-methyl substituent.
Final Product Isolation and Salification
- Dihydrochloride Salt Formation : The free base is treated with HCl in ethanol or diethyl ether to precipitate the dihydrochloride salt.
- Purification : Recrystallization from acetonitrile/water mixtures enhances purity (>95%).
Reaction Optimization Data
Analytical Characterization
- HRMS : m/z 319.24 (M+H⁺).
- XRD : Crystalline form confirmed via X-ray powder diffraction.
- HPLC : Purity ≥95%.
Challenges and Solutions
- Low NAS Reactivity : Electron-deficient pyrazine rings require activated amines or Pd-catalyzed couplings for efficient substitution.
- Byproduct Formation : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH) removes impurities from alkylation steps.
Chemical Reactions Analysis
N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced amine derivatives.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). These reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of microbial growth.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-methyl group on the triazole ring is a common feature in triazolo-pyrazine derivatives. However, substituents here vary widely:
- 3-(4-Nitrophenyl)-N-phenethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (36) : Contains a nitro group at the 3-position, which introduces electron-withdrawing effects. This compound was synthesized in 87% yield via General Procedure E and has a melting point of 236–238 °C (decomp.) .
- N-Phenethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (33) : Substituted with a phenyl group at the 3-position, synthesized in 86% yield .
- Amredobresib : Features a benzimidazole ring and 4-methylpiperazine at the 6-position, with N,3-dimethyl groups. This INN-listed compound highlights pharmaceutical relevance .
Variations at the 8-Amine Position
The aminomethylcyclopentyl group distinguishes the target compound from other derivatives:
- N-Phenethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) : A pyridazine analog with a phenethyl group. It exhibits a melting point of 229–231 °C and was synthesized in 72% yield .
- 6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) : Contains a pyridyl-ethylamine substituent, synthesized in 72% yield .
- N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide : Features a piperazine-carbonyl-phenylacetamide group, enhancing solubility .
Key Insight: The cyclopentylaminomethyl group introduces rigidity and moderate lipophilicity, which may improve blood-brain barrier penetration compared to flexible alkyl or aryl-alkyl substituents.
Heterocyclic Core Modifications
Replacement of the pyrazine ring with pyridazine or pyridine alters aromaticity and bioactivity:
- [1,2,4]Triazolo[4,3-b]pyridazine derivatives : Pyridazine-based analogs (e.g., compound 3) show distinct NMR profiles (δ 2.43 ppm for methyl groups) and lower melting points (~230 °C) compared to pyrazine analogs .
- 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives: Feature a ketone at the 3-position, enabling hydrogen bonding. Derivatives with nitrophenyl groups (e.g., compound 6) exhibit high melting points (280–283 °C) .
Key Insight : The triazolo-pyrazine core in the target compound offers a balance of electron density and hydrogen-bonding capacity, critical for receptor interactions.
Biological Activity
N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a synthetic compound with a complex structure that includes a triazolo and pyrazine ring system. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of anti-inflammatory, antibacterial, and antifungal activities. The following sections provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Characteristics
The compound features several functional groups that contribute to its biological activity:
- Triazolo-Pyrazine Ring System : This core structure is common in various bioactive molecules.
- Aminomethyl Group : Enhances interaction with biological targets.
- Cyclopentyl Moiety : Potentially influences pharmacokinetic properties.
Pharmacological Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit a range of biological activities. Notably:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can significantly reduce inflammation. For instance, the carrageenan-induced paw edema method demonstrated that these compounds could inhibit inflammatory responses effectively, comparable to established anti-inflammatory drugs like Indomethacin .
- Antibacterial Activity : In vitro studies indicated potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus. The synthesized compounds showed higher efficacy than commercial antibiotics in some cases .
- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, further supporting its potential as a broad-spectrum antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms | Efficacy Comparison |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced edema | Comparable to Indomethacin |
| Antibacterial | E. coli, P. aeruginosa, S. aureus | Superior to commercial antibiotics |
| Antifungal | C. albicans | Effective against resistant strains |
Case Study: Anti-inflammatory Evaluation
In a study investigating the anti-inflammatory properties of related triazolo compounds, researchers utilized the carrageenan-induced paw edema model in rats. The results indicated that the tested compounds reduced paw swelling significantly compared to control groups, demonstrating their potential therapeutic application in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammatory pathways and microbial resistance mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, and how can reaction conditions be optimized?
- Methodology :
- Cyclization : Use bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C with TLC monitoring (16–24 h) to form the triazolo-pyrazine core .
- Substitution : Introduce aminomethylcyclopentyl groups via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., dioxane, reflux) with benzyl chloride or similar reagents .
- Purification : Recrystallization from EtOAc/water mixtures or chromatography (silica gel) to isolate high-purity products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the triazolo-pyrazine ring and substituent positions (e.g., ¹H NMR for methyl groups, ¹³C NMR for carbonyl carbons) .
- X-ray Diffraction : Resolve crystal structure details, such as bond angles and intermolecular interactions (e.g., BRD4-ligand complexes analyzed at 1.07 Å resolution) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers mitigate common impurities during synthesis?
- Strategies :
- By-product control : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of starting materials) to minimize unreacted intermediates .
- Selective filtration : Remove ammonium salts post-reaction by cooling to 0–5°C and precipitating with acetone .
- Chromatography : Use reverse-phase HPLC to separate structurally similar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate adenosine receptor (A1/A2A) binding affinity?
- Approach :
- Radioligand binding assays : Use [³H]DPCPX (A1) and [³H]ZM241385 (A2A) to measure IC₅₀ values in HEK293 cells expressing recombinant receptors .
- Functional assays : Assess cAMP modulation via ELISA to determine agonist/antagonist profiles .
- Comparative analysis : Introduce substituent variations (e.g., benzylpiperazinyl vs. pyrrolidinyl groups) to correlate structural features with affinity changes .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazolo-pyrazine derivatives?
- Solutions :
- Orthogonal assays : Cross-validate results using both cell-based (e.g., cytotoxicity in cancer lines) and enzyme-based (e.g., kinase inhibition) assays .
- Standardized protocols : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number to reduce variability .
- Meta-analysis : Compare datasets from studies using identical derivatives (e.g., 8-amino-6-(piperazinylphenyl) analogs) to identify outlier conditions .
Q. How can molecular docking predict interactions with targets like BRD4 bromodomains?
- Protocol :
- Protein preparation : Use PDB structures (e.g., 6-[substituted]triazolo-pyrazine-BRD4 complexes) for docking simulations .
- Software : Apply AutoDock Vina or Schrödinger Glide with flexible ligand sampling to model CH-π interactions and hydrogen bonding .
- Validation : Compare predicted binding poses with crystallographic data (RMSD ≤2.0 Å) .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
- Key metrics :
- Bioavailability : Assess oral absorption using Caco-2 cell monolayers or rodent models .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 interactions .
- Tissue distribution : Quantify compound levels in target organs (e.g., brain for CNS targets) via LC-MS/MS .
Methodological Notes
- Synthesis Optimization : Reaction scalability requires inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis of intermediates .
- Data Reproducibility : Document reaction pH (e.g., NaHCO₃ neutralization in EtOAc extractions) and solvent ratios (DMFA/i-propanol for recrystallization) .
- Advanced Characterization : Combine QTOF-MS for exact mass determination with 2D-NMR (COSY, NOESY) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
